molecular formula C18H16BrClN2O2 B2527696 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one CAS No. 1020252-11-2

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2527696
CAS No.: 1020252-11-2
M. Wt: 407.69
InChI Key: WBIAALMXWPORNG-UHFFFAOYSA-N
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Description

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound belonging to the pyrazoline family

Preparation Methods

The synthesis of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired pyrazoline ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazoline derivatives, such as:

  • 4-Bromo-3-((4-chlorophenyl)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
  • 4-Bromo-3-((4-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of substituents in 4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one contributes to its distinct properties and potential uses.

Biological Activity

4-Bromo-3-((4-chloro-2-methylphenoxy)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound belonging to the pyrazoline family. Its chemical formula is C18H16BrClN2O2C_{18}H_{16}BrClN_2O_2, and it has been investigated for various biological activities, particularly its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties .

Chemical Structure

The compound features a complex structure that includes a pyrazoline ring substituted with bromine and chloro groups, which are essential for its biological activity. The presence of these halogens can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may act by inhibiting or activating these targets, leading to various biological effects. For instance, the presence of the chloro and bromo substituents enhances its ability to interact with cellular components, potentially leading to cytotoxic effects against cancer cells .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been studied for its ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of this pyrazoline derivative. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54920

Study on Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrazoline derivatives, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Study on Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on breast cancer cells (MCF-7). The findings revealed that treatment with this pyrazoline derivative resulted in significant inhibition of cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

4-bromo-5-[(4-chloro-2-methylphenoxy)methyl]-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c1-12-10-13(20)8-9-16(12)24-11-15-17(19)18(23)22(21(15)2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIAALMXWPORNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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